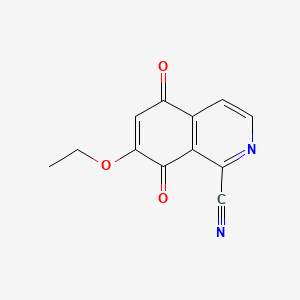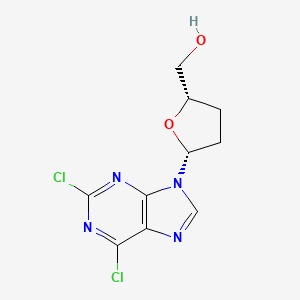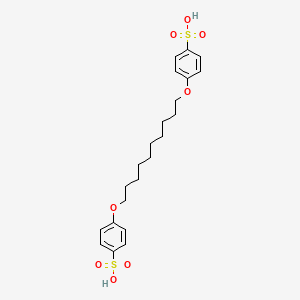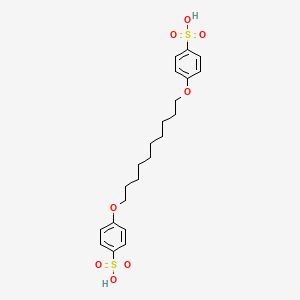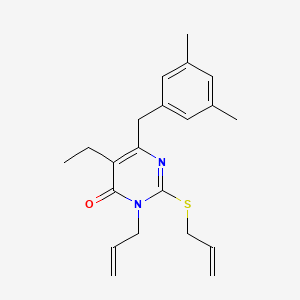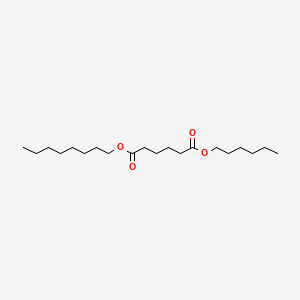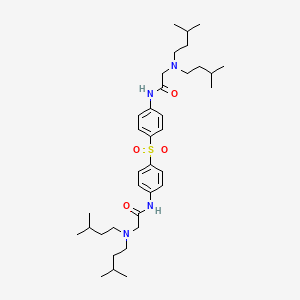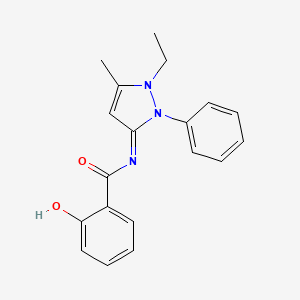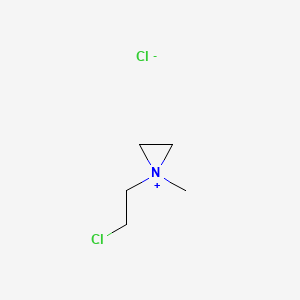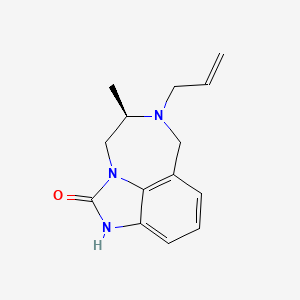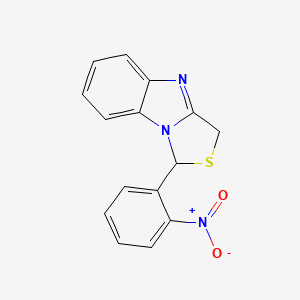
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a fused thiazole and benzimidazole ring system with a 2-nitrophenyl substituent, which contributes to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- can be synthesized through various methods. One common approach involves the cyclization of 2-mercaptoaniline with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or acetic acid. The reaction mechanism involves the formation of an intermediate Schiff base, followed by intramolecular cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry approaches, such as using water as a solvent and visible light as a catalyst, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Reduction: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-aminophenyl)-.
Oxidation: Sulfoxides and sulfones of the parent compound.
Substitution: Halogenated or nitrated derivatives of the parent compound.
科学研究应用
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- exerts its effects varies depending on its application. In medicinal chemistry, it acts as an inhibitor of specific enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. For example, its derivatives inhibit HIV-1 reverse transcriptase by binding to a non-nucleoside binding site, preventing the enzyme from synthesizing viral DNA .
相似化合物的比较
- 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-
- 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-chlorophenyl)-
Comparison: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. Compared to its analogs, such as the 2,6-difluorophenyl and 4-chlorophenyl derivatives, the nitro-substituted compound exhibits different pharmacological profiles and chemical reactivity. The nitro group can be reduced to an amino group, offering additional pathways for chemical modification and potential therapeutic applications .
属性
CAS 编号 |
136994-97-3 |
|---|---|
分子式 |
C15H11N3O2S |
分子量 |
297.3 g/mol |
IUPAC 名称 |
1-(2-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11N3O2S/c19-18(20)12-7-3-1-5-10(12)15-17-13-8-4-2-6-11(13)16-14(17)9-21-15/h1-8,15H,9H2 |
InChI 键 |
PSYDBXIUPWICOV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


